2-(4-chlorophenoxy)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride
Description
This compound is a benzothiazole-based acetamide derivative with a 4-chlorophenoxy group, a 6-fluorobenzo[d]thiazol-2-yl moiety, and a 2-morpholinoethyl substituent on the acetamide nitrogen. The hydrochloride salt form enhances aqueous solubility due to protonation of the morpholinoethyl tertiary amine. Benzothiazole derivatives are frequently explored for pharmacological activities, including antimicrobial and anticancer properties, due to their structural mimicry of bio-active scaffolds .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFN3O3S.ClH/c22-15-1-4-17(5-2-15)29-14-20(27)26(8-7-25-9-11-28-12-10-25)21-24-18-6-3-16(23)13-19(18)30-21;/h1-6,13H,7-12,14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMXUTPCGBDVRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)COC4=CC=C(C=C4)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenoxy)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride is a synthetic derivative of benzothiazole, a class of compounds known for their diverse biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Benzothiazole moiety : Known for its role in anticancer activity.
- Chlorophenoxy group : Implicates potential anti-inflammatory properties.
- Morpholinoethyl group : Enhances solubility and bioavailability.
Its molecular formula is with a molecular weight of approximately 373.88 g/mol.
Anticancer Properties
Research indicates that benzothiazole derivatives exhibit significant anticancer activity. For instance, studies have shown that modifications to the benzothiazole structure can enhance binding affinity to various cancer cell receptors, leading to increased cytotoxicity against human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| B7 | A431 | 0.57 | Induces apoptosis, inhibits AKT and ERK pathways |
| B7 | A549 | 0.40 | Cell cycle arrest, reduces IL-6 and TNF-α levels |
Anti-inflammatory Effects
The compound's chlorophenoxy group suggests potential anti-inflammatory effects. Studies have demonstrated that related benzothiazole compounds can significantly reduce inflammatory cytokines such as IL-6 and TNF-α in macrophage models . This mechanism may be crucial for developing therapies targeting inflammatory diseases.
The biological activity of this compound appears to involve multiple pathways:
- Apoptosis Induction : The compound promotes programmed cell death in cancer cells, a critical mechanism for anticancer agents.
- Cell Cycle Arrest : It halts the progression of the cell cycle in cancer cells, preventing proliferation.
- Cytokine Modulation : By lowering levels of pro-inflammatory cytokines, it may alleviate inflammation-related conditions.
Case Studies
A recent study synthesized several benzothiazole derivatives, including variations on this compound, and evaluated their biological activities through various assays:
- MTT Assay : Used to assess cell viability and proliferation.
- Flow Cytometry : Evaluated apoptosis and cell cycle changes.
- ELISA : Measured cytokine levels in treated macrophages.
Results indicated that compounds similar to this compound displayed promising results in reducing tumor growth and modulating inflammatory responses .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features of Comparable Acetamide Derivatives
Key Observations :
- Benzothiazole vs. Fluorine at position 6 may improve metabolic stability and membrane permeability relative to ethoxy () or trifluoromethyl () groups.
- Morpholino Substituents: The 2-morpholinoethyl group in the target compound introduces a flexible ethyl linker, enabling conformational adaptability for target binding.
- Salt Form : The hydrochloride salt increases solubility compared to neutral analogs (), which is critical for bioavailability.
Key Observations :
- Coupling Strategies: The target compound likely employs carbodiimide-mediated amide bond formation (similar to ), while morpholinoethylation may involve nucleophilic substitution or reductive amination.
- Salt Formation: Acid treatment in the final step (as inferred from hydrochloride nomenclature) contrasts with neutral analogs synthesized without protonation .
Spectral and Physicochemical Properties
Table 3: Spectral and Physical Data Comparison
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
